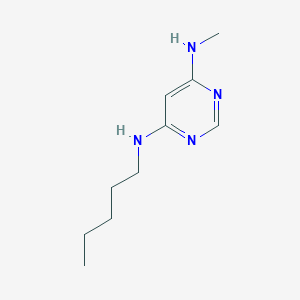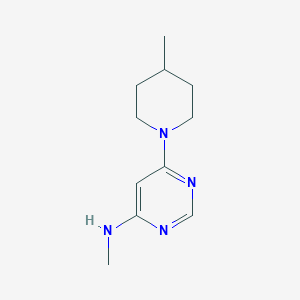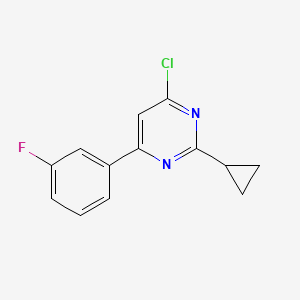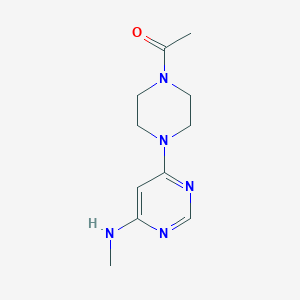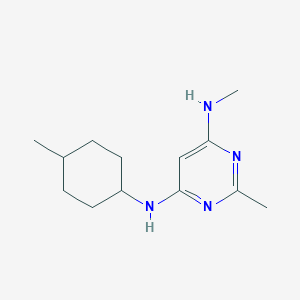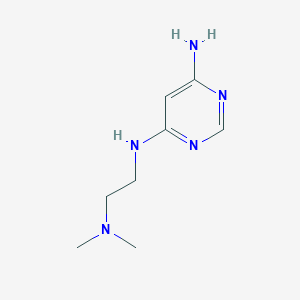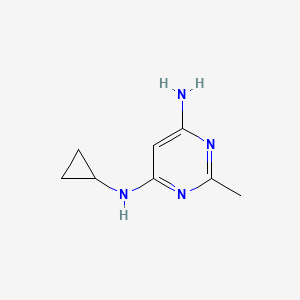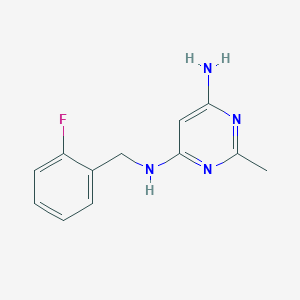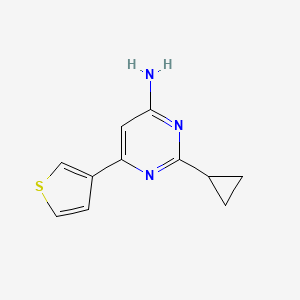
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These compounds were then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-amine is characterized by a pyrimidine ring attached to a thiophene ring and a cyclopropyl group. The spatial configuration of the carbon atoms connected to the pyrimidine group plays an important role in the compound’s activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclisation, refluxing with acetylacetone or ethylacetoacetate, and nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
A study by Sondhi et al. (2009) focused on the synthesis of pyrimidine derivatives, including compounds similar to 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-amine, and evaluated their anti-inflammatory and analgesic activities. Notably, certain derivatives demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammation-related conditions (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
CDK2 Inhibition and Anti-Proliferative Activity
Abdel-Rahman et al. (2021) discovered that pyridine, pyrazolopyridine, and furopyridine derivatives, structurally related to this compound, act as inhibitors of the CDK2 enzyme. These compounds exhibited significant anti-proliferative effects against various human cancer cell lines, providing a foundation for developing new anticancer drugs (Abdel-Rahman et al., 2021).
Antimicrobial Activities
Patel and Patel (2017) synthesized derivatives from a core structure akin to this compound and assessed their antibacterial and antifungal properties. The study highlighted the potential of these compounds to serve as novel antimicrobial agents, showcasing their effectiveness against various bacterial and fungal strains (Patel & Patel, 2017).
Pesticidal Activities
Choi et al. (2015) reported on the pesticidal properties of 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives, which share a similar structure with this compound. These compounds exhibited potent activities against mosquito larvae and a phytopathogenic fungus, indicating their potential utility in agricultural pest management (Choi et al., 2015).
Direcciones Futuras
The future directions for the research and development of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-amine could include further exploration of its potential biological activities and applications in drug discovery. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
2-cyclopropyl-6-thiophen-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKIAKQHRPATMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



